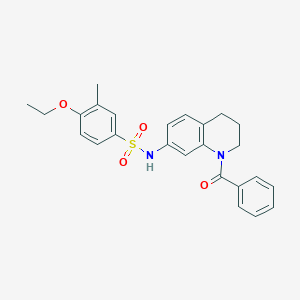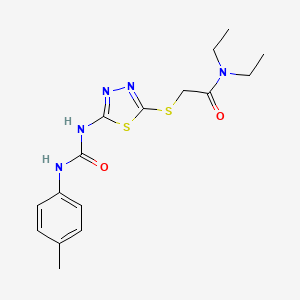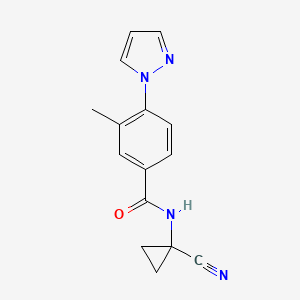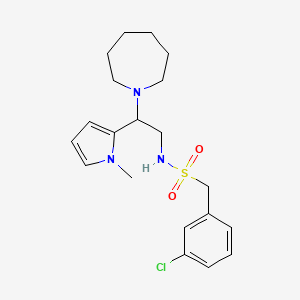![molecular formula C27H27N3O5S B2839860 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451467-12-2](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, due to its complex structure, is likely related to the family of quinazoline derivatives, which have been extensively studied for their diverse pharmacological activities. Although direct studies on this specific compound were not found, similar quinazoline derivatives have been synthesized and evaluated for their biological activities, providing insights into the potential applications of this compound in scientific research.
Disease-Modifying Antirheumatic Drugs (DMARDs)
Quinazoline derivatives have been synthesized and evaluated for their potential as DMARDs. For example, the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate showed anti-inflammatory effects in animal models, highlighting their potential for treating rheumatic diseases (A. Baba et al., 1998).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinazolines, have been synthesized and tested for cytotoxic activity against various cancer cell lines. Some compounds showed potent cytotoxicity, indicating the potential of quinazoline derivatives in cancer therapy (L. Deady et al., 2003).
Improved Drug Formulations
Analogues of existing drugs, like rhein, have been synthesized to improve systemic exposure and pharmacokinetic profiles, demonstrating the importance of quinazoline derivatives in developing better therapeutic agents (W. M. Owton et al., 1995).
Synthetic Methodologies
Quinazoline derivatives, including compounds with methoxyphenyl groups, are synthesized through various chemical reactions that provide insights into the complexity and versatility of organic synthesis in pharmaceutical research.
Convenient Synthesis Techniques
Novel synthesis approaches for quinazoline derivatives suitable for large-scale manufacturing highlight the advancements in synthetic organic chemistry, facilitating the development of new pharmaceuticals (Markus Bänziger et al., 2000).
Synthesis of Metabolites
Efficient syntheses of metabolites of certain quinazoline derivatives indicate the ongoing research in understanding the metabolic pathways and pharmacological activities of these compounds, which is crucial for drug development (M. Mizuno et al., 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2-methoxybenzylamine with 3,4-dimethoxyphenylacetic acid to form the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 2-methoxybenzaldehyde to form the Schiff base, which is subsequently cyclized with thiourea to form the quinazoline ring. The resulting compound is then reacted with chlorosulfonic acid to introduce the sulfanyl group, followed by reaction with the appropriate carboxylic acid to form the final product.", "Starting Materials": [ "2-methoxybenzylamine", "3,4-dimethoxyphenylacetic acid", "2-methoxybenzaldehyde", "thiourea", "chlorosulfonic acid", "appropriate carboxylic acid" ], "Reaction": [ "Condensation of 2-methoxybenzylamine with 3,4-dimethoxyphenylacetic acid to form 2-(3,4-dimethoxyphenyl)ethylamine", "Reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-methoxybenzaldehyde to form the Schiff base", "Cyclization of the Schiff base with thiourea to form the quinazoline ring", "Reaction of the resulting compound with chlorosulfonic acid to introduce the sulfanyl group", "Reaction of the sulfanyl-containing compound with the appropriate carboxylic acid to form the final product" ] } | |
CAS-Nummer |
451467-12-2 |
Produktname |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molekularformel |
C27H27N3O5S |
Molekulargewicht |
505.59 |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O5S/c1-33-22-7-5-4-6-19(22)16-30-26(32)20-10-9-18(15-21(20)29-27(30)36)25(31)28-13-12-17-8-11-23(34-2)24(14-17)35-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,28,31)(H,29,36) |
InChI-Schlüssel |
BSPHIGZRRCOSAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



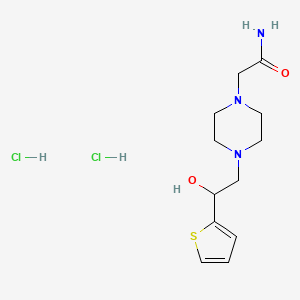
![[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol](/img/structure/B2839780.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)
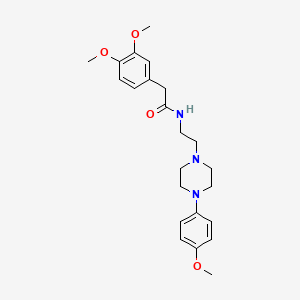
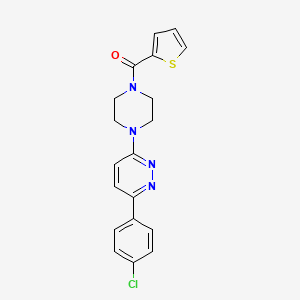
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2839787.png)
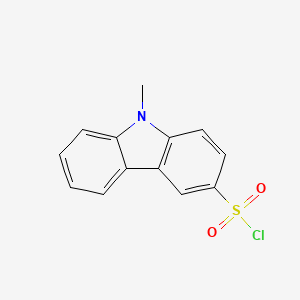
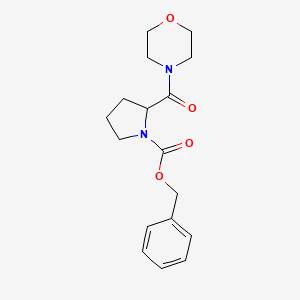
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2839792.png)
